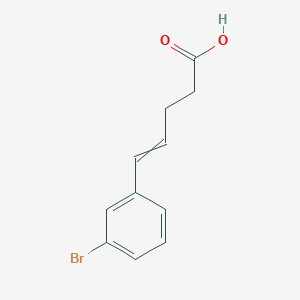
MFCD27930851
Vue d'ensemble
Description
MFCD27930851 is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD27930851 typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD27930851 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted aromatic compounds.
Applications De Recherche Scientifique
MFCD27930851 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of MFCD27930851 involves its interaction with specific molecular targets and pathways. The bromine atom and the pentenoic acid chain play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-5-(3-Chlorophenyl)-4-pentenoic Acid
- (E)-5-(3-Fluorophenyl)-4-pentenoic Acid
- (E)-5-(3-Iodophenyl)-4-pentenoic Acid
Uniqueness
MFCD27930851 is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The bromine atom influences the compound’s reactivity, making it suitable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C11H11BrO2 |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
5-(3-bromophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C11H11BrO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h1,3-6,8H,2,7H2,(H,13,14) |
Clé InChI |
NMLCKFKZMMZHOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C=CCCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[1-(2-hydroxypropylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B8624420.png)






![2-[4-(4-methoxypyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole](/img/structure/B8624462.png)
![1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine](/img/structure/B8624463.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B8624475.png)
![[4-(3-Aminophenoxy)phenyl][4-(phenylethynyl)phenyl]methanone](/img/structure/B8624485.png)
